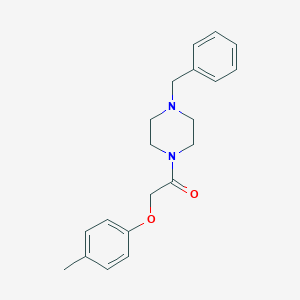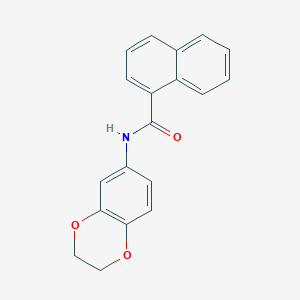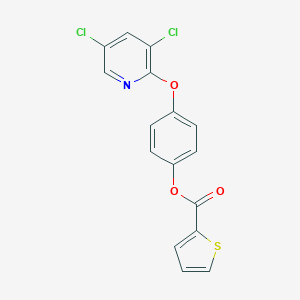![molecular formula C19H23ClN2O3S B246358 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)
1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine, also known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CES belongs to the class of piperazine derivatives and is known to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has also been reported to inhibit the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has also been shown to reduce pain perception by modulating the activity of opioid receptors. Furthermore, 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is readily available, easy to synthesize, and has a good safety profile. Furthermore, 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has been extensively studied, and its pharmacological properties are well characterized. However, 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine also has some limitations. It is relatively expensive, and its synthesis requires specialized equipment and expertise. Furthermore, 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has a short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine. One area of interest is the development of novel analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine in the treatment of psychiatric disorders such as depression and anxiety. Furthermore, the role of 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine in the regulation of neuroinflammation and neurodegeneration needs to be further explored. Finally, the development of new synthetic methods for the production of 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine may lead to more efficient and cost-effective processes.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine involves the reaction between 1-(4-chlorophenyl)piperazine and 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine in good purity and yield. The synthesis of 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has been reported in several scientific journals, and the method has been optimized for large-scale production.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antidepressant effects. 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has also been shown to have anxiolytic and anticonvulsant properties. Furthermore, 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
Formule moléculaire |
C19H23ClN2O3S |
|---|---|
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-15-4-9-18(25-2)19(14-15)26(23,24)22-12-10-21(11-13-22)17-7-5-16(20)6-8-17/h4-9,14H,3,10-13H2,1-2H3 |
Clé InChI |
FYYBTJGIXNFOML-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)

